Cyclopentyl 3-methylbutanoate

Description

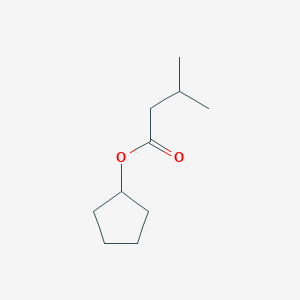

Cyclopentyl 3-methylbutanoate is an ester compound formed by the esterification of 3-methylbutanoic acid (isovaleric acid) with cyclopentanol. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol. The compound features a cyclopentyl group attached to the ester oxygen and a branched 3-methylbutanoyl chain, contributing to its unique physicochemical properties. Esters like this are commonly used in flavor and fragrance industries due to their volatile and aromatic characteristics.

Properties

CAS No. |

5452-04-0 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

cyclopentyl 3-methylbutanoate |

InChI |

InChI=1S/C10H18O2/c1-8(2)7-10(11)12-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

QZGYIHKLSTVLAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)OC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl 3-methylbutanoate can be synthesized through esterification, where cyclopentanol reacts with 3-methylbutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure the removal of water, driving the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of cyclopentyl 3-methylbutanoate may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 3-methylbutanoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield cyclopentanol and 3-methylbutanoic acid.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.

Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products

Hydrolysis: Cyclopentanol and 3-methylbutanoic acid.

Reduction: Cyclopentanol and 3-methylbutanol.

Transesterification: A new ester and an alcohol.

Scientific Research Applications

Cyclopentyl 3-methylbutanoate has various applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of cyclopentyl 3-methylbutanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the release of cyclopentanol and 3-methylbutanoic acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Key comparisons include:

Structural Analogues

a. Isopentyl n-Butyrate (3-Methylbutyl Butanoate)

- Formula : C₉H₁₈O₂

- Molecular Weight : 158.23 g/mol

- Boiling Point : 179°C

- Structure: Derived from n-butyric acid and isopentyl alcohol (3-methyl-1-butanol).

- Key Differences: The acid moiety in Cyclopentyl 3-methylbutanoate is branched (3-methylbutanoic acid), whereas Isopentyl n-butyrate uses linear n-butyric acid.

b. Isopentyl Acetate (3-Methylbutyl Acetate)

- Formula : C₇H₁₄O₂

- Molecular Weight : 130.18 g/mol

- Structure : Composed of acetic acid and isopentyl alcohol.

- Key Differences: Shorter acyl chain (acetate vs. 3-methylbutanoate) results in lower molecular weight and boiling point. Cyclopentyl 3-methylbutanoate’s cyclic structure may enhance thermal stability compared to linear esters like isopentyl acetate .

c. Cyclopentyl Acetate

- Formula : C₇H₁₂O₂

- Molecular Weight : 128.17 g/mol

- Structure: Combines acetic acid with cyclopentanol.

- Key Differences: Smaller acyl group (acetate) compared to 3-methylbutanoate, leading to lower molecular weight and distinct volatility. Cyclopentyl esters generally exhibit lower water solubility due to their hydrophobic cyclic groups, a trend expected to persist in Cyclopentyl 3-methylbutanoate .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) | Odor Profile |

|---|---|---|---|---|

| Cyclopentyl 3-methylbutanoate | 170.25 | Estimated: 185–195 | Low (lipophilic) | Earthy, herbal (inferred) |

| Isopentyl n-Butyrate | 158.23 | 179 | Moderate | Fruity, sweet |

| Isopentyl Acetate | 130.18 | ~142 | High | Banana-like |

| Cyclopentyl Acetate | 128.17 | ~150–160 | Low | Sharp, solvent-like |

Notes:

- Cyclopentyl 3-methylbutanoate’s higher molecular weight and cyclic structure likely contribute to a higher boiling point compared to linear/branched esters like isopentyl n-butyrate .

- Solubility trends are inferred from structural analogs; cyclopentyl esters are typically less polar than their linear counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.